molecular formula C15H12F2OS B1598120 3,4-Difluoro-4'-(ethylthio)benzophenone CAS No. 845781-10-4

3,4-Difluoro-4'-(ethylthio)benzophenone

Cat. No.: B1598120
CAS No.: 845781-10-4
M. Wt: 278.3 g/mol
InChI Key: CQUMSAMHYZGILB-UHFFFAOYSA-N
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Description

3,4-Difluoro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H12F2OS and a molecular weight of 278.32 g/mol . It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. The compound is notable for its two fluorine atoms and an ethylthio group attached to the benzene rings, which impart unique chemical properties.

Preparation Methods

The synthesis of 3,4-Difluoro-4’-(ethylthio)benzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-ethylthiophenol under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride group by the ethylthio group. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3,4-Difluoro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Difluoro-4’-(ethylthio)benzophenone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules and processes.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(ethylthio)benzophenone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of fluorine atoms and the ethylthio group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific context .

Comparison with Similar Compounds

3,4-Difluoro-4’-(ethylthio)benzophenone can be compared with other benzophenone derivatives, such as:

The unique combination of fluorine atoms and the ethylthio group in 3,4-Difluoro-4’-(ethylthio)benzophenone imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUMSAMHYZGILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374260
Record name 3,4-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-10-4
Record name 3,4-Difluoro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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